(S)-(-)-1-Phenyl-1-propanol (CAS 613-87-6) is a highly specified chiral secondary alcohol utilized extensively as a stereogenic building block and analytical standard in chemical manufacturing . Unlike generic aliphatic alcohols, this compound features a precise levorotatory configuration at the C1 position, making it a critical precursor for asymmetric synthesis and the production of enantiomerically pure active pharmaceutical ingredients (APIs) [1]. Procurement decisions for this specific enantiomer are primarily driven by its strict optical purity requirements, its predictable behavior in enzymatic kinetic resolution, and its established utility as a resolving agent in advanced chromatographic systems .
Substituting (S)-(-)-1-Phenyl-1-propanol with its racemic mixture or the dextrorotatory (R)-enantiomer fundamentally compromises process reproducibility and downstream stereochemical fidelity [1]. In chiral chromatography and stationary phase validation, the (S)- and (R)-enantiomers exhibit distinct binding free energies and functional group interactions, leading to divergent elution profiles that a racemate cannot replicate [2]. Furthermore, in biocatalytic workflows such as lipase-catalyzed esterification, utilizing a generic racemate instead of the pure (S)-enantiomer results in mismatched substrate-enzyme interactions, drastically reducing yield and necessitating costly secondary chiral resolution steps [1].
In biocatalytic manufacturing workflows, the isolation and processing of 1-phenyl-1-propanol enantiomers demonstrate high stereospecificity. During lipase-catalyzed enantioselective esterification using Novozym 435 and lauric acid, the (S)-enantiomer is selectively processed, achieving an enantiomeric excess (ee) of 95% within 2.5 hours [1]. This quantitative metric highlights the distinct processability of the (S)-enantiomer compared to the unresolvable racemic baseline under optimized industrial conditions [1].
| Evidence Dimension | Enantiomeric excess (ee) in lipase-catalyzed esterification |
| Target Compound Data | 95% ee for the (S)-enantiomer |
| Comparator Or Baseline | Racemic 1-phenyl-1-propanol (0% ee baseline) |
| Quantified Difference | 95% absolute increase in enantiomeric purity |
| Conditions | Novozym 435 lipase, lauric acid acyl donor, toluene solvent, 50°C, 2.5 hours |
High enantiomeric excess directly translates to higher yield and purity in downstream pharmaceutical synthesis, reducing the need for costly secondary purification steps.
(S)-(-)-1-Phenyl-1-propanol exhibits highly specific binding mechanics when utilized as a probe for chiral covalent organic framework 6 (CCOF6) stationary phases. Quantum chemical calculations demonstrate that the hydroxyl group of the (S)-enantiomer interacts specifically with the ether bond of CCOF6, resulting in the weakest binding force among tested enantiomers[1]. Consequently, the (S)-enantiomer elutes earlier than the (R)-enantiomer, providing a clear, quantifiable baseline for evaluating chiral separation efficiency [1].
| Evidence Dimension | Binding interaction and elution order on CCOF6 |
| Target Compound Data | Hydroxyl-ether interaction leading to weaker binding and earlier elution |
| Comparator Or Baseline | (R)-enantiomer (hydroxyl-carbonyl interaction, stronger binding, later elution) |
| Quantified Difference | Distinct elution peak times driven by differential functional group interactions |
| Conditions | CCOF6 chromatographic stationary phase, n-hexane/isopropanol eluent |
Predictable and distinct elution behavior makes this exact compound an essential analytical standard for validating new chiral columns and separation methods.
The specific optical rotation of 1-phenyl-1-propanol serves as a definitive metric for its stereochemical purity in procurement. The (S)-enantiomer consistently exhibits a specific rotation of [α]20/D = -45° to -49° (c=1 in CHCl3), whereas the (R)-enantiomer is dextrorotatory . This stark contrast provides an immediate, quantitative quality control parameter that distinguishes the pure (S)-form from both the (R)-form and the optically inactive racemate, ensuring batch-to-batch reproducibility .
| Evidence Dimension | Specific optical rotation [α]20/D |
| Target Compound Data | -45° to -49° (c=1 in CHCl3) |
| Comparator Or Baseline | Racemate (0°) and (R)-enantiomer (approx. +45° to +49°) |
| Quantified Difference | ~90° to 98° absolute difference in rotation angle compared to the (R)-enantiomer |
| Conditions | Concentration of 1 g/100 mL in chloroform at 20°C |
Reliable optical rotation values allow procurement and QA teams to rapidly verify enantiomeric purity before integrating the compound into sensitive asymmetric syntheses.
Utilizing its high enantiomeric purity (e.g., >95% ee) to synthesize stereospecific drugs where the racemic baseline would cause adverse effects or reduced efficacy[1].
Acting as a benchmark reference material for calibrating and validating novel chiral stationary phases, such as CCOF6 or cellulose tribenzoate, due to its well-documented and distinct elution profile compared to the (R)-enantiomer [2].
Employed in the optimization of industrial biocatalysis processes, specifically for testing the efficiency and stereoselectivity of novel lipases (like Novozym 435) and acyl donors in kinetic resolution workflows [1].
Irritant